BenchChemオンラインストアへようこそ!

Parvodicin C2

Antibacterial Glycopeptide MIC

Parvodicin C2 is a critical component of the A40926 antibiotic complex, the direct biosynthetic precursor for the FDA-approved antibiotic dalbavancin. Its unique O-acetyl functional group distinguishes it from vancomycin and teicoplanin, making it essential for semi-synthetic route development and impurity profiling. With superior activity to C3/C4 components, it provides a reliable activity window for structure-activity relationship studies.

Molecular Formula C83H88Cl2N8O29
Molecular Weight 1732.5 g/mol
CAS No. 110882-85-4
Cat. No. B3025814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvodicin C2
CAS110882-85-4
Molecular FormulaC83H88Cl2N8O29
Molecular Weight1732.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
InChIInChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
InChIKeyIMGYVEMZPBHISV-PSDJNXLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parvodicin C2 (CAS 110882-85-4): A Lipophilic Glycopeptide Antibiotic with Quantifiable Potency Advantages


Parvodicin C2 (CAS 110882-85-4), also designated Antibiotic A40926 B1, is a lipophilic glycopeptide antibiotic isolated from Actinomadura parvosata and a principal component of the A40926 complex . As a member of the vancomycin/teicoplanin class, it exhibits a core heptapeptide scaffold adorned with a dodecanoyl (C12) lipid chain and a unique O-acetyl substitution absent in clinical comparators [1]. This structural configuration confers both high intrinsic antibacterial potency against Gram-positive pathogens and an extended pharmacokinetic profile, underpinning its role as the direct natural precursor to the semi-synthetic, second-generation lipoglycopeptide dalbavancin [1]. The compound is supplied as a crystalline solid with a molecular weight of 1732.53 g/mol and is soluble in DMSO (10 mg/mL) .

Parvodicin C2 (CAS 110882-85-4) and the Pitfalls of Generic Glycopeptide Substitution


Generic substitution within the glycopeptide class is scientifically unsound due to profound differences in lipophilicity, acyl chain architecture, and pharmacokinetic behavior that directly dictate clinical efficacy and safety [1]. Parvodicin C2 possesses a specific dodecanoyl (C12) lipid tail and an O-acetyl group—features that are absent or structurally distinct in vancomycin (no lipid tail) and teicoplanin (variable C10-C11 acyl chains) [1][2]. These modifications are not merely cosmetic; they are the primary drivers of enhanced membrane anchoring, prolonged serum half-life, and activity against resistant strains [3]. Consequently, substituting Parvodicin C2 with a non-lipidated glycopeptide like vancomycin forfeits the pharmacokinetic duration and anti-Neisseria activity, while replacement with teicoplanin introduces batch-dependent variability in acyl chain composition and lacks the unique O-acetyl moiety that defines the parvodicin/A40926 chemotype [1][2][3].

Quantitative Differentiation Evidence for Parvodicin C2 (CAS 110882-85-4) Against Clinical Comparators


Intrinsic Antibacterial Potency: 2- to 4-Fold Superiority Over Vancomycin and 1- to 4-Fold Over Teicoplanin

Parvodicin C2 demonstrates a quantifiable potency advantage against key Gram-positive pathogens relative to both vancomycin and teicoplanin. Based on comparative in vitro susceptibility testing, Parvodicin C2 (and the closely related C1 component) exhibits antibacterial activity that is 2- to 4-fold stronger than vancomycin and 1- to 4-fold stronger than teicoplanin . This enhanced potency is directly attributable to its lipophilic dodecanoyl side chain, which facilitates stronger membrane interaction and target engagement .

Antibacterial Glycopeptide MIC

Superior Anti-Gonococcal Activity: A40926 Complex (Containing Parvodicin C2) Exhibits Potent Neisseria gonorrhoeae Inhibition

The A40926 antibiotic complex, of which Parvodicin C2 is a principal constituent, exhibits a unique and highly potent activity against Neisseria gonorrhoeae that is not a shared feature of vancomycin or teicoplanin [1]. While the broad-spectrum Gram-positive activity is comparable to other glycopeptides, A40926 demonstrates rapid, concentration-dependent bactericidal killing of clinical N. gonorrhoeae isolates at concentrations at or slightly above the MIC, with a median MIC of 1 μg/mL—significantly lower than that observed for teicoplanin and vancomycin [1].

Anti-Neisseria Gonorrhea Glycopeptide

Extended Pharmacokinetic Duration: Prolonged Serum Exposure Relative to Teicoplanin

In vivo pharmacokinetic profiling in rodent models reveals that A40926 (and by extension its component Parvodicin C2) achieves a superior exposure profile compared to teicoplanin. Following subcutaneous administration in mice, serum levels of A40926 were not only higher but also sustained for a more prolonged duration than those achieved with an equivalent dose of teicoplanin [1]. In a dedicated rat study, A40926 displayed a prolonged biphasic elimination with a terminal half-life of approximately 61 hours, with serum concentrations remaining quantifiable (0.7 mg/L) even at 96 hours post-dose [2].

Pharmacokinetics Half-life In Vivo

Unique O-Acetyl Structural Motif: A Chemical Differentiator Absent in Vancomycin and Teicoplanin

Structural elucidation of the parvodicin complex identified an O-acetyl functionality present in two of the isolated components, including Parvodicin C2. This O-acetyl group constitutes a unique structural feature that is not found in any other known member of the glycopeptide antibiotic class, including the clinically established vancomycin and teicoplanin families [1]. This distinct substitution pattern on the peptide core may contribute to the compound's specific recognition by biosynthetic enzymes and its altered physicochemical properties.

Structural Biology Glycopeptide O-Acetylation

Critical Biosynthetic Precursor: Parvodicin C2 as the Direct Precursor to Dalbavancin

Parvodicin C2 is not merely an antibiotic in its own right; it is a principal component of the A40926 complex, which serves as the essential natural precursor for the industrial semi-synthesis of dalbavancin—a clinically approved, second-generation lipoglycopeptide with enhanced activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE [1]. This precursor-product relationship establishes Parvodicin C2 as a strategic chemical intermediate of significant commercial and therapeutic value, a role not shared by vancomycin or teicoplanin.

Biosynthesis Dalbavancin Precursor

Validated Application Scenarios for Parvodicin C2 (CAS 110882-85-4) Based on Quantitative Differentiation Evidence


In Vitro Susceptibility Testing of Multidrug-Resistant Gram-Positive Pathogens

Utilize Parvodicin C2 as a positive control or test article in MIC and time-kill assays against MRSA, VRE, and coagulase-negative staphylococci. Its 2- to 4-fold higher potency relative to vancomycin [1] and superior anti-gonococcal activity [2] provide a more sensitive and discriminatory readout for evaluating new antibacterial agents or resistance mechanisms.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Long-Acting Glycopeptides

Employ Parvodicin C2 in rodent infection models to study the impact of prolonged half-life on efficacy. The compound's extended serum exposure (~61 h terminal half-life in rats) [1] and sustained bactericidal activity make it an ideal tool for validating PK/PD indices and optimizing dosing regimens for lipoglycopeptide therapeutics.

Semi-Synthetic Derivatization for Next-Generation Lipoglycopeptide Discovery

Use Parvodicin C2 as a starting material for chemical modification. Its unique O-acetyl group [1] and dodecanoyl lipid chain offer distinct chemical handles for regioselective functionalization, enabling the synthesis of novel analogs with potentially improved activity against vancomycin-resistant organisms, building on the successful dalbavancin scaffold [2].

Biosynthetic Pathway Engineering and Precursor-Directed Biosynthesis

Employ Parvodicin C2 as a reference standard and potential substrate in studies of the A40926 biosynthetic gene cluster. Its defined role as the immediate precursor to dalbavancin [1] makes it an essential compound for investigating tailoring enzymes (e.g., deacetylases, halogenases) and for precursor-directed biosynthesis efforts aimed at generating novel glycopeptide diversity.

Quote Request

Request a Quote for Parvodicin C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.